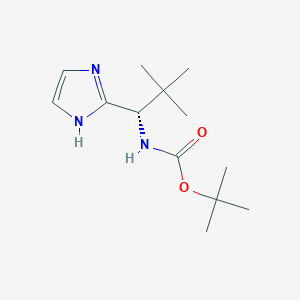
(S)-tert-Butyl (1-(1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl (1-(1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate is a chiral compound featuring an imidazole ring, a tert-butyl group, and a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl (1-(1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, followed by functionalization to introduce the desired substituents.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Carbamate Formation: The final step involves the reaction of the imidazole derivative with tert-butyl chloroformate in the presence of a base to form the carbamate.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste .
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions to form imidazole N-oxides.
Reduction: Reduction of the imidazole ring can yield dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Substituted carbamates and imidazole derivatives.
科学的研究の応用
(S)-tert-Butyl (1-(1H-イミダゾール-2-イル)-2,2-ジメチルプロピル)カルバメートは、科学研究において幅広い用途があります。
化学: 複雑な有機分子の合成における中間体として、および配位化学におけるリガンドとして役立ちます。
生物学: この化合物は、酵素阻害剤の研究やイミダゾール含有化合物を含む生体経路のプローブとして使用されます。
医学: 特に、抗真菌剤や抗癌剤の開発において、潜在的な治療的用途があります。
産業: この化合物は、医薬品や農薬の製造に使用されています。
作用機序
(S)-tert-Butyl (1-(1H-イミダゾール-2-イル)-2,2-ジメチルプロピル)カルバメートの作用機序は、特定の分子標的との相互作用を含みます。
分子標的: イミダゾール環は、金属イオンや酵素の活性部位と相互作用し、それらの活性を影響を与える可能性があります。
関連する経路: この化合物は、酸化ストレス、酵素阻害、シグナル伝達に関連する経路を調節することができます。
類似化合物:
イミダゾール: 化学や生物学で幅広く応用されている、塩基性の複素環化合物です。
ベンゾイミダゾール: 特に駆虫薬として、医薬品で使用されていることが知られています。
トリアゾール: 顕著な抗真菌活性を示す別の複素環化合物です。
独自性: (S)-tert-Butyl (1-(1H-イミダゾール-2-イル)-2,2-ジメチルプロピル)カルバメートは、キラル性とカルバメートとtert-ブチル基の両方が存在することにより、特定の化学的および生物学的特性を付与し、ユニークです。
類似化合物との比較
Imidazole: A basic heterocyclic compound with broad applications in chemistry and biology.
Benzimidazole: Known for its use in pharmaceuticals, particularly as anthelmintics.
Triazole: Another heterocyclic compound with significant antifungal properties.
Uniqueness: (S)-tert-Butyl (1-(1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate is unique due to its chiral nature and the presence of both a carbamate and a tert-butyl group, which confer specific chemical and biological properties.
特性
分子式 |
C13H23N3O2 |
|---|---|
分子量 |
253.34 g/mol |
IUPAC名 |
tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)-2,2-dimethylpropyl]carbamate |
InChI |
InChI=1S/C13H23N3O2/c1-12(2,3)9(10-14-7-8-15-10)16-11(17)18-13(4,5)6/h7-9H,1-6H3,(H,14,15)(H,16,17)/t9-/m1/s1 |
InChIキー |
LBJUFLPEYDFJPW-SECBINFHSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C1=NC=CN1)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)C(C1=NC=CN1)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzaldehyde](/img/structure/B11770424.png)
![3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770435.png)
![6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B11770440.png)
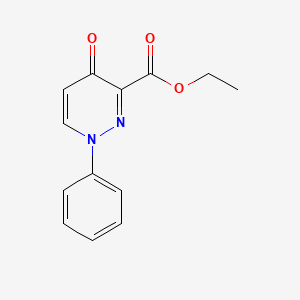

![2-(Pyridin-3-yl)benzo[d]oxazol-6-amine](/img/structure/B11770455.png)
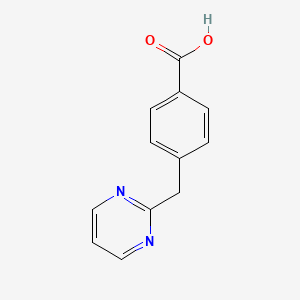
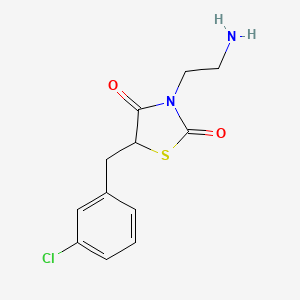

![4,8-Dichloropyrimido[5,4-d]pyrimidine](/img/structure/B11770475.png)

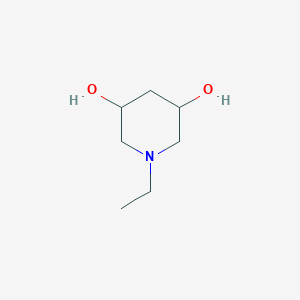
![3-Amino-N-(4-chloro-3-nitrophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770487.png)
![6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11770488.png)
